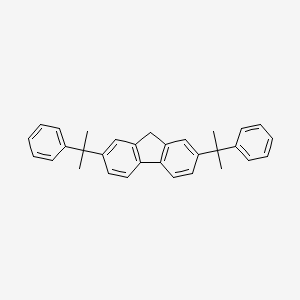

2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene

Descripción

2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene is a symmetrically substituted fluorene derivative featuring bulky 2-phenylpropan-2-yl groups at the 2,7-positions. The fluorene core, a rigid bicyclic aromatic system, is widely utilized in organic electronics due to its planar structure and tunable optoelectronic properties. The introduction of bulky 2-phenylpropan-2-yl substituents enhances solubility in organic solvents and reduces aggregation-induced quenching, making this compound promising for applications in light-emitting diodes (LEDs) and photovoltaic devices .

Propiedades

IUPAC Name |

2,7-bis(2-phenylpropan-2-yl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30/c1-30(2,24-11-7-5-8-12-24)26-15-17-28-22(20-26)19-23-21-27(16-18-29(23)28)31(3,4)25-13-9-6-10-14-25/h5-18,20-21H,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNTZMGXHKFEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C(C)(C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with 2-phenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Hydrofluorene derivatives.

Substitution: Halogenated or nitrated fluorenes.

Aplicaciones Científicas De Investigación

2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Mecanismo De Acción

The mechanism of action of 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene in its applications is largely dependent on its structural properties. In organic electronics, its rigid and planar structure facilitates efficient charge transport and light emission. The compound’s ability to form stable π-conjugated systems is crucial for its performance in electronic devices. In biological applications, its fluorescence properties enable it to act as a probe, interacting with specific biomolecules and emitting light upon excitation.

Comparación Con Compuestos Similares

Substituent Effects on Solubility and Thermal Stability

The bulky 2-phenylpropan-2-yl groups in 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene significantly improve solubility in nonpolar solvents (e.g., toluene, chloroform) compared to unsubstituted fluorene. This contrasts with derivatives like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (), where long alkyl chains (dioctyl) enhance solubility but may reduce thermal stability due to increased molecular flexibility . In contrast, 2,7-Bis(4-methoxyphenyl)-9,9-dioctyl-9H-fluorene () incorporates electron-donating methoxy groups, which improve solubility in polar solvents but lower thermal stability compared to the sterically hindered 2-phenylpropan-2-yl substituents .

Optical and Electronic Properties

- 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one (): Pyridylethynyl groups introduce strong electron-withdrawing character, redshift absorption/emission spectra, and enhance charge transport. However, the ketone group at the 9-position reduces fluorescence quantum yield (ΦF) compared to the fully conjugated 9H-fluorene core .

- 2,7-Bis[(1H-benzimidazol-2-yl)aryl]-9H-fluorene (): Benzimidazole substituents enable strong intermolecular π-π interactions, leading to aggregation-induced emission (AIE) and high ΦF in solid-state applications. The 2-phenylpropan-2-yl analog may exhibit superior ΦF in solution due to reduced self-quenching .

- 9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene (): Bulky aromatic amines at the 9-position enhance hole-transport properties but introduce synthetic complexity. The 2,7-disubstitution pattern in the target compound allows for more straightforward functionalization .

Data Table: Key Properties of Fluorene Derivatives

Research Findings and Challenges

- Optoelectronic Trade-offs : Bulky substituents like 2-phenylpropan-2-yl improve solubility and ΦF but may hinder charge mobility compared to smaller groups (e.g., methoxy) .

- Synthetic Complexity : Derivatives with spiro or heteroaromatic substituents () require multi-step syntheses, whereas the target compound can be prepared in fewer steps .

- Stability vs. Reactivity : Halogenated derivatives () offer post-synthetic flexibility but are prone to degradation under harsh conditions .

Actividad Biológica

2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its interactions with cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Chemical Structure

The compound features a fluorene backbone with two bulky 2-phenylpropan-2-yl groups at the 2 and 7 positions. This structure may influence its solubility, bioavailability, and interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of fluorene derivatives. For instance, derivatives similar to 2,7-bis(2-phenylpropan-2-yl)-9H-fluorene have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Fluorene Derivatives

The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. Inhibition of DHFR leads to disrupted DNA replication and ultimately cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, some fluorene derivatives have demonstrated antimicrobial activity against multidrug-resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5g | Staphylococcus aureus | 10 | |

| 5j | Escherichia coli | 10 | |

| 5h | Pseudomonas aeruginosa | 8 |

These results indicate that certain derivatives can effectively inhibit the growth of pathogenic bacteria, making them candidates for further development as antimicrobial agents.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on fluorene derivatives indicate that while some exhibit low toxicity towards normal cells, further investigations are necessary to fully characterize their safety margins.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a series of fluorene derivatives on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that compounds with bulky substituents exhibited enhanced cytotoxicity compared to their less substituted counterparts, suggesting that steric effects play a significant role in their biological activity .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized thiazolidinone and azetidinone derivatives based on fluorene scaffolds. The results showed significant inhibition against multidrug-resistant strains, highlighting the potential for these compounds in treating infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.